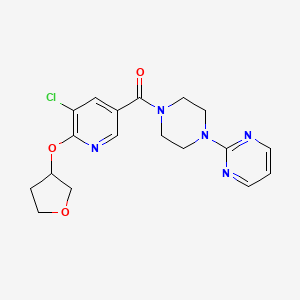

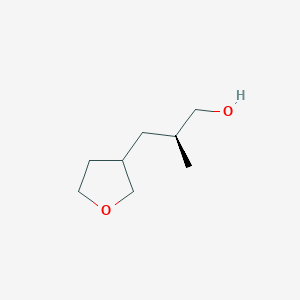

![molecular formula C17H17ClN2O4S B2705502 Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 303136-32-5](/img/structure/B2705502.png)

Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H17ClN2O4S . It has a molecular weight of 380.84. The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, often involves multicomponent reactions . For example, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1. An interesting cyclization was obtained when the amino-ester 1 reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one 3. Acylation of the amino-ester 1 with chloroacetyl chloride in DCM and Et3N afforded the acylated ester 4 .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can be represented by the InChI code 1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, are known to undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has a molecular weight of 380.84. The compound is solid in its physical state .Aplicaciones Científicas De Investigación

Synthesis of Novel Biological Active Compounds

This compound serves as a precursor in the synthesis of diverse biologically active derivatives. For instance, Faty et al. (2010) utilized a similar thiophene derivative as a starting material to synthesize compounds with antimicrobial properties, showcasing the compound's role in generating new antimicrobial agents (Faty, Hussein, & Youssef, 2010). Similarly, Karcı and Karcı (2012) prepared ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, employing it in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring, further illustrating the compound's utility in developing materials with unique chromophoric properties (Karcı & Karcı, 2012).

Antimicrobial Activity Evaluation

The derivatives synthesized from Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate have been evaluated for their antimicrobial activities. Prasad et al. (2017) reported the synthesis of novel 2-aminothiophene derivatives, derived from base protanated reactions involving similar thiophene carboxylate compounds, and tested their antibacterial activity, highlighting the compound's role in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).

Development of Dyes and Pigments

Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is also pivotal in synthesizing dyes and pigments with potential applications in textile and other industries. Iyun et al. (2015) synthesized novel heterocyclic disperse dyes containing the thiophene moiety, demonstrating the compound's applicability in creating dyes with excellent fastness properties on polyester fibers (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Direcciones Futuras

Thiophene derivatives, including Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, have shown a wide range of biological activities, making them a topic of interest for future research . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly their antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Propiedades

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-3-24-17(23)13-10(2)14(25-16(13)20-12(21)9-18)15(22)19-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSIJRGKUSACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

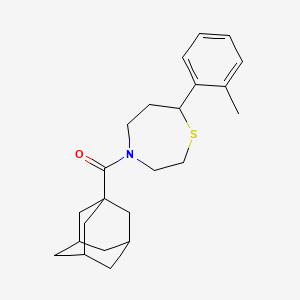

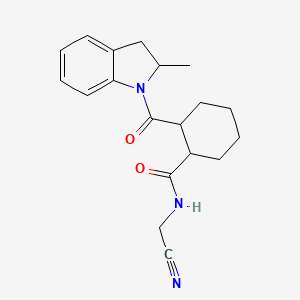

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)

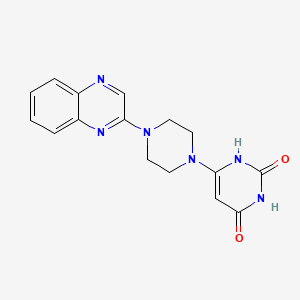

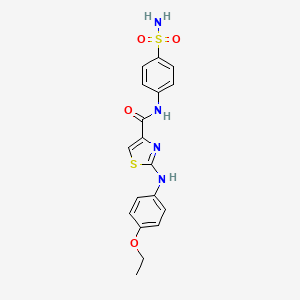

![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)

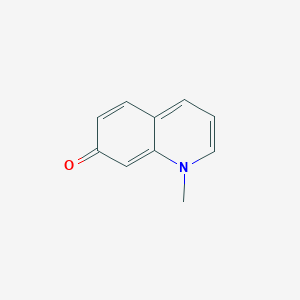

![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)

![8-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2705430.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)

![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)